molecular formula C14H14Cl2O2 B6307966 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one CAS No. 69367-16-4

6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B6307966
CAS No.: 69367-16-4
M. Wt: 285.2 g/mol
InChI Key: AEIJFBZIJJOWOU-UHFFFAOYSA-N
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Description

6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one is a chemical compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one typically involves the reaction of 6,8-dichloro-4H-chromen-4-one with cyclohexanone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:

    Chemistry: Used as a photochromic material in the study of light-induced molecular switches.

    Biology: Investigated for its potential use in biological imaging and as a molecular probe.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems where light-induced changes can trigger the release of active compounds.

    Industry: Utilized in the development of smart materials and optical devices, such as sensors and memory storage devices.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from its spiropyran form to a merocyanine form. This transformation involves the breaking of the spiro bond and the formation of a conjugated system, which is responsible for the color change. The merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-formylchromone: Another compound with a similar chromone structure but different functional groups.

    6-Nitrospiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one: A spiropyran derivative with a nitro group instead of chlorine atoms.

Uniqueness

6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one is unique due to its specific halogenation pattern, which influences its reactivity and photochromic properties. The presence of chlorine atoms can affect the electronic properties of the compound, making it distinct from other spiropyran derivatives.

Properties

IUPAC Name

6,8-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O2/c15-9-6-10-12(17)8-14(4-2-1-3-5-14)18-13(10)11(16)7-9/h6-7H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJFBZIJJOWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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